molecular formula C16H21F3N2O2 B8535952 t-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

t-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Cat. No. B8535952
M. Wt: 330.34 g/mol
InChI Key: GRGOQJLWMVCNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H21F3N2O2 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality t-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

t-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

IUPAC Name

tert-butyl 4-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-10-8-20(9-11-21)13-6-4-12(5-7-13)16(17,18)19/h4-7H,8-11H2,1-3H3

InChI Key

GRGOQJLWMVCNSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

t-Butyl piperazine-1-carboxylate (1.52 g, 8.17 mmol, 2.00 equiv), 1-bromo-4-(trifluoromethyl)benzene (1 g, 4.10 mmol, 1.00 equiv), BINAP (124 mg, 0.40 mmol, 0.10 equiv), Pd2(dba)3 (184 mg, 0.20 mmol, 0.05 equiv), NaOt-Bu (1.2 g, 12.50 mmol, 3.00 equiv), and toluene (15 mL) were combined in a 100-mL round-bottom flask, stirred overnight at 100° C. in an oil bath, and concentrated under vacuum. Purification by silica gel column with PE/EA (50:1) yielded 1.06 g (78%) of t-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate as a yellow solid.
Quantity
1.52 g
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reactant
Reaction Step One
Quantity
1 g
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reactant
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Name
Quantity
124 mg
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reactant
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Quantity
1.2 g
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reactant
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184 mg
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catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromobenzotrifluoride (3.0 g, 13.3 mmol), tert-butyl piperazine-1-carboxylate (2.9 g, 15.3 mmol), bis(dibenzylideneacetone)palladium (306 mg, 0.53 mmol), tri-o-tolylphosphine (162 mg, 0.53 mmol), and sodium tert-butoxide (2.2 g, 22.7 mmol) in toluene (60 ml) was refluxed under a nitrogen atmosphere for 4 hours. Ethyl acetate and water were added to the reaction mixture, which was stirred for a while, and the insoluble substances were removed by filtration through Celite, and the filtrate was then extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane/methylene chloride=2/1) to afford tert-butyl 4-(4-trifluoromethylphenyl)-piperazine-1-carboxylate (3.8 g, yield 87%) as a white powder.
Quantity
3 g
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reactant
Reaction Step One
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2.9 g
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reactant
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2.2 g
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reactant
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60 mL
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solvent
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306 mg
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catalyst
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162 mg
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catalyst
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0 (± 1) mol
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